N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
Preparation Methods
The preparation of N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves synthetic routes that typically include the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with phenylacetyl chloride under specific conditions . The reaction conditions often involve the use of a base such as triethylamine to facilitate the acylation reaction.
Chemical Reactions Analysis
N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is primarily used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound may have applications in medicinal chemistry for the development of new therapeutic agents, although it is not intended for therapeutic use .
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide include other acetamide derivatives and compounds with similar structural motifs, such as:
- N-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide
These compounds share similar chemical properties and reactivity but may differ in their specific applications and biological activities .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-[7-(2-phenylacetyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C18H17NO4/c1-12(20)19-15-11-18-17(22-7-8-23-18)10-14(15)16(21)9-13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3,(H,19,20) |
InChI Key |
SQPRQWLYCVBYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)CC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
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